molecular formula C6H8N4O3 B020739 N,1-Dimethyl-4-nitro-5-imidazolecarboxamide CAS No. 858513-51-6

N,1-Dimethyl-4-nitro-5-imidazolecarboxamide

Cat. No.: B020739
CAS No.: 858513-51-6
M. Wt: 184.15 g/mol
InChI Key: GLXVFUGWBOEJPQ-UHFFFAOYSA-N
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Description

N,1-Dimethyl-4-nitro-5-imidazolecarboxamide is a chemical compound with the molecular formula C6H8N4O3 and a molecular weight of 184.15 g/mol . This compound is known for its applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-Dimethyl-4-nitro-5-imidazolecarboxamide typically involves the nitration of an imidazole derivative followed by methylation. The reaction conditions often require the use of strong acids and bases to facilitate the nitration and methylation processes. For example, the nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while the methylation can be achieved using methyl iodide in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N,1-Dimethyl-4-nitro-5-imidazolecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups onto the imidazole ring .

Mechanism of Action

The mechanism of action of N,1-Dimethyl-4-nitro-5-imidazolecarboxamide involves its interaction with specific molecular targets, such as enzymes and proteins. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can modify biological molecules. These modifications can result in the inhibition of enzyme activity or the disruption of protein-protein interactions, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-Methylimidazole: Similar in structure but lacks the nitro and carboxamide groups.

    4-Nitroimidazole: Contains the nitro group but lacks the methyl and carboxamide groups.

    1-Methyl-4-nitroimidazole: Similar but lacks the carboxamide group.

Uniqueness

N,1-Dimethyl-4-nitro-5-imidazolecarboxamide is unique due to the presence of both the nitro and carboxamide groups, which confer specific chemical reactivity and biological activity. The combination of these functional groups allows for a wide range of chemical modifications and interactions with biological molecules, making it a valuable compound in scientific research .

Properties

IUPAC Name

N,3-dimethyl-5-nitroimidazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O3/c1-7-6(11)4-5(10(12)13)8-3-9(4)2/h3H,1-2H3,(H,7,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLXVFUGWBOEJPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(N=CN1C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20325646
Record name N,1-DIMETHYL-4-NITRO-5-IMIDAZOLECARBOXAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20325646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858513-51-6
Record name N,1-DIMETHYL-4-NITRO-5-IMIDAZOLECARBOXAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20325646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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